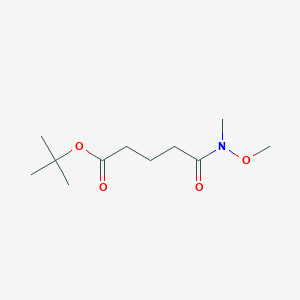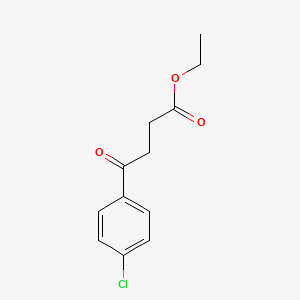![molecular formula C11H7ClN2O B1313193 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 160657-02-3](/img/structure/B1313193.png)
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom attached at the 7th position. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through several methods. One efficient approach involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents, resulting in the formation of the desired compound through an unexpected cyclization process . This operationally simple and catalyst-free methodology offers a green and efficient route for the synthesis of pyrroloquinoxalines.
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, ensuring the availability of reagents and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Its biological activities suggest potential therapeutic applications, although further studies are needed to fully understand its medicinal properties.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antineoplastic activity may be attributed to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the chlorine atom at the 7th position, which may affect its reactivity and biological activity.
Imidazo[1,5-a]quinoxalines:
Thiazolo[3,4-a]quinoxalines: Contain a thiazole ring fused with the quinoxaline ring, offering unique reactivity and biological activities.
The presence of the chlorine atom in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological properties.
Properties
IUPAC Name |
7-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNRHZBYFDOVFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Cl)NC(=O)C2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
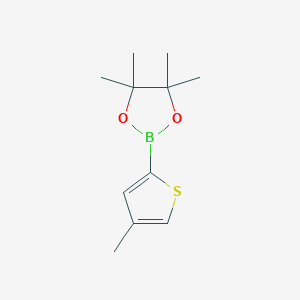
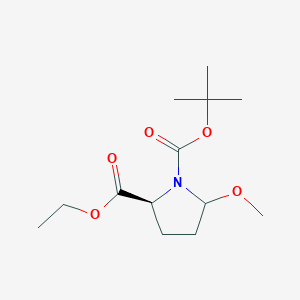
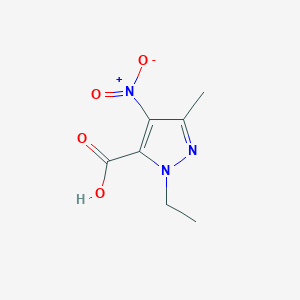
![3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313118.png)

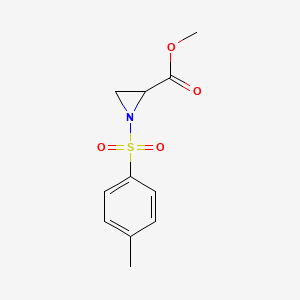

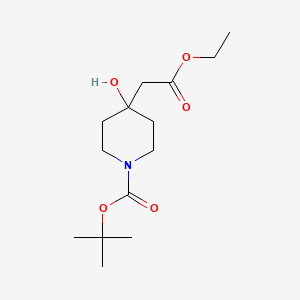
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)

